

# The Therapeutic Potential of Substituted Imidazoles: A Technical Guide

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## Compound of Interest

Compound Name: *1-Benzyl-2,4,5-tribromo-1H-imidazole*

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For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered heterocyclic amine, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capabilities make it a privileged structure for interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted imidazoles, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities. Detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

## Anticancer Applications

Substituted imidazoles have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of cytoskeletal components.

## Mechanism of Action: Targeting Key Signaling Pathways

A primary anticancer strategy of substituted imidazoles involves the inhibition of protein kinases, which are crucial for signal transduction pathways that regulate cell growth and

proliferation.

- **Epidermal Growth Factor Receptor (EGFR) Inhibition:** Many substituted imidazoles have been designed to target the tyrosine kinase domain of EGFR, a receptor frequently overexpressed in various cancers. By blocking the ATP-binding site, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K-Akt and MAPK pathways, ultimately leading to reduced cell proliferation and survival.[\[1\]](#)
- **Tubulin Polymerization Inhibition:** Another well-established anticancer mechanism is the disruption of microtubule dynamics. Certain substituted imidazoles bind to the colchicine-binding site on  $\beta$ -tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.[\[2\]](#)
- **p38 MAP Kinase Inhibition:** The p38 mitogen-activated protein (MAP) kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Imidazole-based inhibitors of p38 MAP kinase can modulate inflammatory responses within the tumor microenvironment and inhibit cancer cell proliferation.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various substituted imidazoles has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Imidazole-Pyridine Hybrids	MDA-MB-468 (Breast)	43.46 - 67.04	
BT-474 (Breast)	29.16 - >100		
T47D (Breast)	65.75 - >100		
MCF-7 (Breast)	82.56 - >100	[3][6][7]	
Benzimidazole-Pyrazole Derivatives	A549 (Lung)	2.2	[2][8][9][10]
Imidazopyridine-Triazole Conjugates	A549 (Lung)	0.51 - 0.63	[2]
Benzimidazole Sulfonamides	A549 (Lung)	0.15 - 7.26	[2]
HeLa (Cervical)	0.21 - >100	[3][11][12]	
HepG2 (Liver)	0.33	[2]	
MCF-7 (Breast)	0.17	[2]	
Imidazole-Based EGFR Inhibitors	A549 (Lung)	10.74	[1]
MCF-7 (Breast)	18.73	[1]	
HCT116 (Colon)	23.22	[1]	

## Experimental Protocols

A common method for the synthesis of 2,4,5-trisubstituted imidazoles is the one-pot, three-component reaction involving benzil, a substituted aldehyde, and ammonium acetate.[13]

Procedure:

- A mixture of benzil (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared.

- A catalyst, such as lemon peel powder (10 wt%), can be added to promote the reaction.<sup>[13]</sup>
- The mixture is stirred in 5 mL of ethanol at room temperature or heated to 70°C.<sup>[13]</sup>
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product.
- The solid product is filtered, washed, and recrystallized from a suitable solvent like methanol to yield the pure 2,4,5-trisubstituted imidazole.<sup>[10]</sup>

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.

#### Procedure:

- Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compound and incubated for a further 48-72 hours.
- After the incubation period, the medium is removed, and 100  $\mu$ L of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
- The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The MTT solution is removed, and 100  $\mu$ L of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> value is determined.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Procedure:

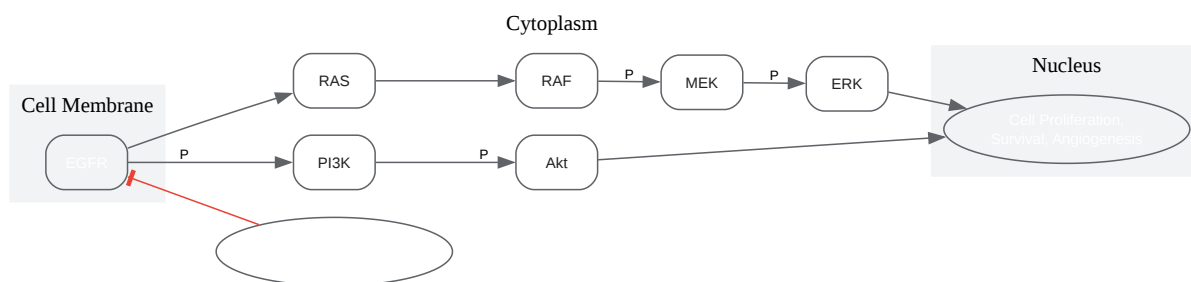
- Purified tubulin is reconstituted in a polymerization buffer.
- The test compound at various concentrations is added to the tubulin solution in a 96-well plate.
- The polymerization is initiated by raising the temperature to 37°C.
- The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader.
- The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to that of a control.

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.<sup>[7][14][15][16][17]</sup>

Procedure:<sup>[7]</sup>

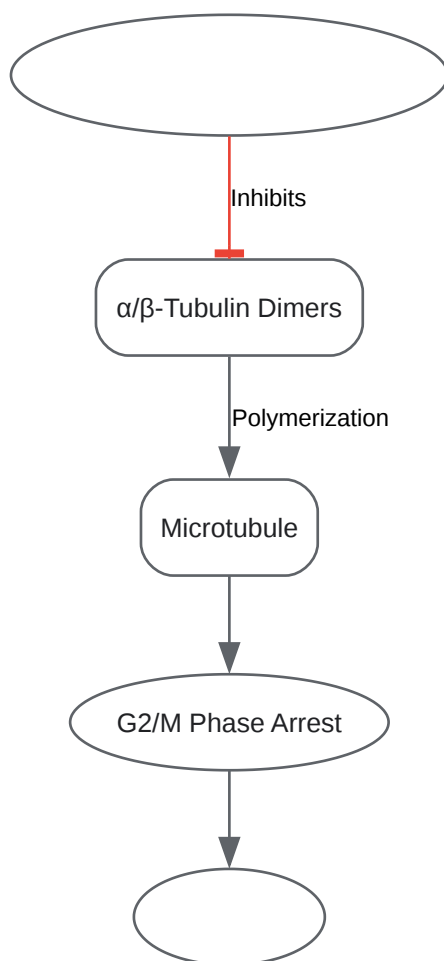
- Recombinant EGFR enzyme is added to the wells of a 384-well plate.
- The test inhibitor at various concentrations is added to the wells.
- A kinase substrate (e.g., a synthetic peptide) and ATP are added to initiate the reaction.
- The plate is incubated at room temperature to allow for phosphorylation of the substrate.
- The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.
- The IC<sub>50</sub> value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

## Signaling Pathway Visualizations



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Caption: EGFR signaling pathway inhibition by a substituted imidazole.



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Caption: Inhibition of tubulin polymerization by a substituted imidazole.

## Antifungal Applications

Imidazole-based compounds are among the most widely used antifungal agents. They are known for their broad-spectrum activity against various fungal pathogens, including yeasts and molds.

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal imidazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth.<sup>[18]</sup>

## Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key measure of the in vitro efficacy of antifungal compounds.

Compound	Fungal Strain	MIC (µg/mL)	Reference
Clotrimazole	Candida albicans	0.125 - 16	<a href="#">[19]</a>
Aspergillus fumigatus	0.062 - 2	<a href="#">[20]</a>	
Econazole	Candida albicans	0.03 - 4	
Miconazole	Candida albicans	0.01 - 8	
Imidazole Derivative SAM3	Candida albicans	62.5 - 250	<a href="#">[19]</a>
Imidazole Derivative AM5	Candida albicans	125 - 500	<a href="#">[19]</a>
Imidazole Derivative SAM5	Candida albicans	125 - 500	<a href="#">[19]</a>

## Experimental Protocols

Econazole nitrate can be synthesized in a one-pot reaction from 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole.[\[1\]](#)[\[16\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Procedure:[\[1\]](#)

- 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole are used as starting materials.
- NaOH is used as a base, PEG-400 as a phase transfer catalyst, and THF as the solvent.
- The mixture is refluxed for 3 hours.
- Additional NaOH is added, followed by p-chlorobenzyl chloride, and the mixture is refluxed for another 4 hours.
- The product is acidified with nitric acid, distilled, and recrystallized from 95% ethanol to yield econazole nitrate.

The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.



#### Procedure:

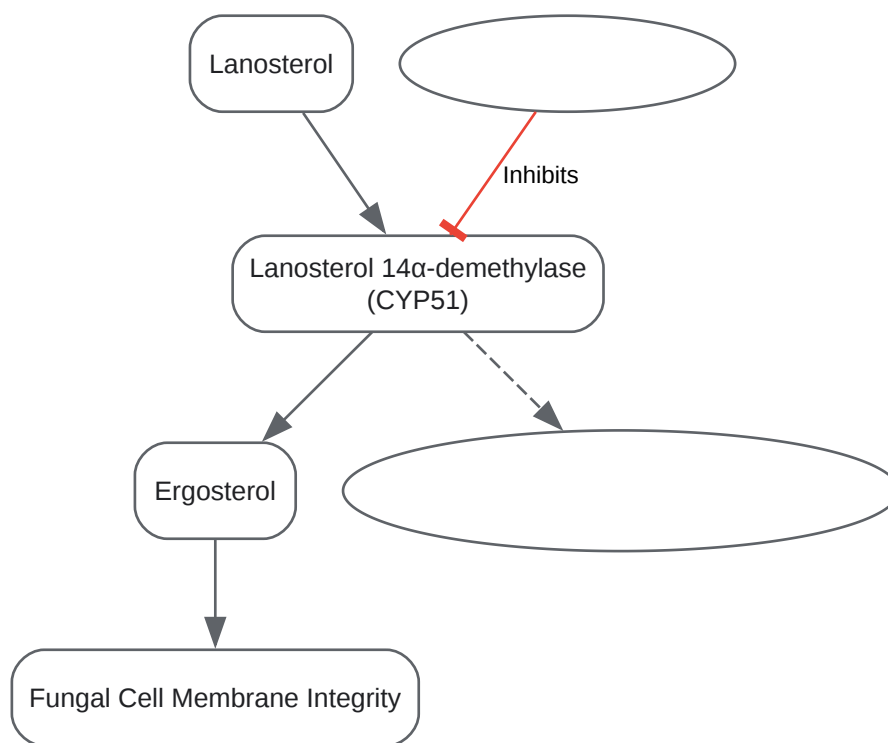
- A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
- A standardized inoculum of the fungal strain is prepared and added to each well.
- The plate is incubated at 35°C for 24-48 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.[\[18\]](#)

#### Procedure:[\[18\]](#)

- Recombinant *T. cruzi* CYP51 and cytochrome P450 reductase are prepared in a reaction mixture.
- A fluorescent substrate, such as BOMCC (benzyloxymethylocoumarin), is added.
- The test compound at various concentrations is added to the wells of a microplate.
- The reaction is initiated by the addition of NADPH.
- The fluorescence of the product is measured over time.
- The IC<sub>50</sub> value is determined from the dose-response curve.

## Signaling Pathway Visualizations



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Caption: Inhibition of ergosterol biosynthesis by an antifungal imidazole.

## Antibacterial Applications

Substituted imidazoles also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

## Mechanism of Action

The antibacterial mechanisms of substituted imidazoles are varied and can include:

- **Inhibition of DNA Synthesis:** Some nitroimidazole derivatives, such as metronidazole, are prodrugs that are activated under anaerobic conditions. The reduced form of the drug is highly reactive and damages bacterial DNA, leading to cell death.
- **Disruption of Cell Membrane Integrity:** Lipophilic imidazole derivatives can intercalate into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.

## Quantitative Data: Antibacterial Activity

The MIC values for various substituted imidazoles against common bacterial pathogens are summarized below.

Compound	Bacterial Strain	MIC (µg/mL)	Reference
Metronidazole	Helicobacter pylori	0.25 - 8	
Imidazole Derivative HL1	Staphylococcus aureus	625	[24][25]
MRSA	1250	[24][25]	
Imidazole Derivative HL2	Staphylococcus aureus	625	[24][25]
MRSA	625	[24][25]	
Escherichia coli	2500	[24]	
Pseudomonas aeruginosa	2500	[24]	
Acinetobacter baumannii	2500	[24]	
5-nitroimidazole/1,3,4-oxadiazole hybrids	Escherichia coli	4.9 - 17	[26]
2,4,5-trisubstituted 1H-imidazole/1,2,3-triazole hybrids	Staphylococcus epidermidis	5.2	[26]
Escherichia coli	5.5	[26]	

## Experimental Protocols

A green synthesis approach for 2-aminoimidazoles involves a one-pot, two-step reaction using deep eutectic solvents (DESs).[27][11][21][28][29]

Procedure:[27]

- An  $\alpha$ -chloroketone (1.0 mmol), a guanidine derivative (1.3 mmol), and triethylamine (1 mmol) are added to a choline chloride-glycerol eutectic mixture (2 g).
- The mixture is heated to 80°C for 4-6 hours.
- After cooling, water is added, and the product is extracted with ethyl acetate.
- The organic phases are combined, dried, and concentrated to yield the 2-aminoimidazole.

The tube dilution method is a classic technique for determining the MIC of antibacterial agents.  
[\[8\]](#)[\[30\]](#)

Procedure:

- A series of tubes containing two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) is prepared.
- Each tube is inoculated with a standardized suspension of the test bacterium.
- The tubes are incubated at 37°C for 18-24 hours.
- The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Antiviral Applications

Substituted imidazoles have also demonstrated potential as antiviral agents, with activity against a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and dengue virus.[\[31\]](#)[\[32\]](#)

## Mechanism of Action

The antiviral mechanisms of imidazole derivatives are often virus-specific and can involve:

- **Inhibition of Viral Polymerases:** Imidazole nucleoside analogs can act as chain terminators after being incorporated into the growing viral DNA or RNA strand by viral polymerases.

- Inhibition of Viral Entry or Assembly: Some compounds may interfere with the binding of the virus to host cell receptors or inhibit the assembly of new viral particles.

## Quantitative Data: Antiviral Activity

The half-maximal effective concentration (EC<sub>50</sub>) is the concentration of a drug that gives half of the maximal response. It is a common measure of a drug's potency in antiviral assays.

Compound Class	Virus	EC <sub>50</sub> (μM)	Reference
Polyhalogenated Imidazole Nucleosides	HCMV	~35	<a href="#">[33]</a>
Oxazolidinone Amide Derivatives	HSV-1	0.097 - 0.115	<a href="#">[9]</a>
HSV-2	0.037 - 0.114	<a href="#">[9]</a>	
CMV	0.37 - 1.20	<a href="#">[9]</a>	
TAZ Derivatives	HSV-1	0.98 - 38.7	<a href="#">[34]</a>

## Experimental Protocols

The synthesis of imidazole nucleosides often involves the glycosylation of a pre-formed imidazole heterocycle with a protected sugar derivative.

Procedure (Vorbruggen's silylation method):[\[33\]](#)

- The polyhalogenated imidazole is silylated to increase its reactivity.
- The silylated imidazole is then reacted with a protected ribofuranosyl acetate in the presence of a Lewis acid catalyst (e.g., TMSOTf).
- The protecting groups on the sugar moiety are removed to yield the final nucleoside analog.

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Procedure:

- A confluent monolayer of host cells (e.g., Vero cells for HSV) is infected with the virus.
- After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium containing various concentrations of the test compound.
- The plates are incubated for several days to allow for the formation of viral plaques.
- The cells are then fixed and stained, and the number of plaques in each well is counted.
- The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

## Anti-inflammatory Applications

Substituted imidazoles have shown significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

### Mechanism of Action: COX-2 Inhibition

A major mechanism of anti-inflammatory action for many substituted imidazoles is the selective inhibition of cyclooxygenase-2 (COX-2).<sup>[4][5][17][20][28][35]</sup> COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.<sup>[4][20]</sup>

### Quantitative Data: Anti-inflammatory Activity

The in vivo anti-inflammatory activity of substituted imidazoles is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound Class	Dose (mg/kg)	Edema Inhibition (%)	Reference
Imidazolone Derivatives	100	35.9 - 52.8	<a href="#">[6]</a> <a href="#">[36]</a>
Benzimidazole Derivatives	200	Potent activity	<a href="#">[31]</a>
Benzenesulfonamide Derivatives	200	72.08 - 99.69	<a href="#">[12]</a>
Imidazole	160	Equal to acetylsalicylic acid	<a href="#">[37]</a>

## Experimental Protocols

The synthesis of these compounds often involves the construction of the imidazole core followed by the introduction of the pharmacophoric groups required for COX-2 selectivity.

Procedure (Example):[\[28\]](#)

- Benzylamine is reacted with potassium thiocyanate and dihydroxyacetone to form the imidazole ring.
- S-methylation and subsequent oxidation of the thiol group yields a methyl sulfonyl moiety.
- Treatment with thionyl chloride followed by reaction with an appropriate amine yields the final COX-2 inhibitor.

This is a standard in vivo model for screening anti-inflammatory drugs.[\[6\]](#)[\[12\]](#)[\[31\]](#)[\[36\]](#)

Procedure:

- The basal paw volume of rats is measured using a plethysmometer.
- The test compound or vehicle is administered to the animals (e.g., orally or intraperitoneally).

- After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
- The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to that of the control group.

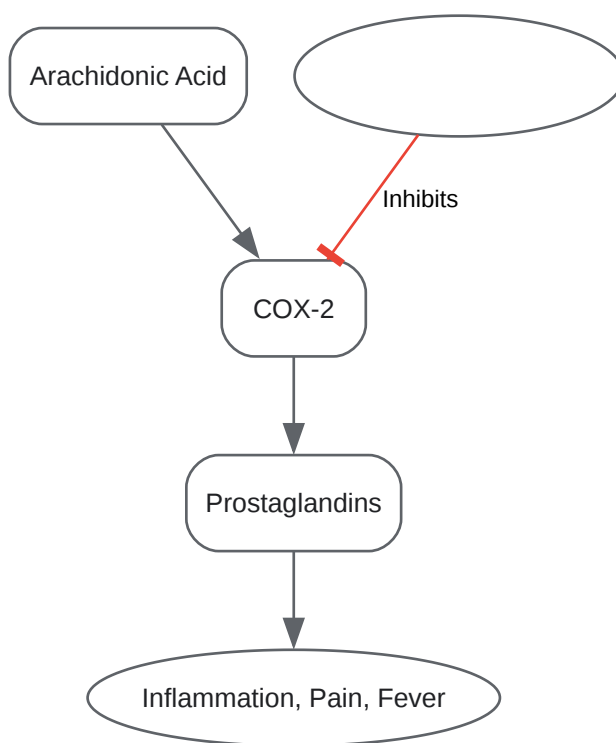
This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoenzymes.[\[28\]](#)

Procedure:[\[28\]](#)

- Purified COX-1 and COX-2 enzymes are incubated with the test compound at various concentrations.
- Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
- The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.
- The IC50 values for both COX-1 and COX-2 are determined, and the selectivity index ( $IC_{50} \text{ COX-1} / IC_{50} \text{ COX-2}$ ) is calculated.

## Signaling Pathway Visualizations





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Caption: Inhibition of the COX-2 pathway by an imidazole-based inhibitor.

## Conclusion

Substituted imidazoles represent a versatile and highly valuable class of compounds with a broad spectrum of therapeutic applications. Their ability to interact with a diverse range of biological targets has led to the development of effective anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents. The continued exploration of the structure-activity relationships of substituted imidazoles, coupled with the development of novel synthetic methodologies and a deeper understanding of their mechanisms of action, holds great promise for the discovery of new and improved therapies for a wide range of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic scaffold.

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